molecular formula C14H20N2O B7504852 N-cycloheptyl-N-methylpyridine-3-carboxamide

N-cycloheptyl-N-methylpyridine-3-carboxamide

Cat. No. B7504852
M. Wt: 232.32 g/mol
InChI Key: JLPAMHKNLMNMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-methylpyridine-3-carboxamide (CHM-3) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamide derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cycloheptyl-N-methylpyridine-3-carboxamide is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-cycloheptyl-N-methylpyridine-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain pro-inflammatory cytokines. It has also been shown to reduce pain by inhibiting the activity of certain pain receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cycloheptyl-N-methylpyridine-3-carboxamide is its high potency and selectivity. It has been shown to exhibit a high degree of selectivity for its target receptors, which makes it a promising candidate for therapeutic use. However, one of the main limitations of N-cycloheptyl-N-methylpyridine-3-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-cycloheptyl-N-methylpyridine-3-carboxamide. One area of interest is the potential use of N-cycloheptyl-N-methylpyridine-3-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of N-cycloheptyl-N-methylpyridine-3-carboxamide as an analgesic for the treatment of chronic pain. Further studies are also needed to fully elucidate the mechanism of action of N-cycloheptyl-N-methylpyridine-3-carboxamide and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of N-cycloheptyl-N-methylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with cycloheptylamine and methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure N-cycloheptyl-N-methylpyridine-3-carboxamide.

Scientific Research Applications

N-cycloheptyl-N-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-cycloheptyl-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-8-4-2-3-5-9-13)14(17)12-7-6-10-15-11-12/h6-7,10-11,13H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPAMHKNLMNMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCCC1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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